molecular formula C7H8BrNO B8608929 4-Bromo-2,6-dimethylpyridine 1-oxide

4-Bromo-2,6-dimethylpyridine 1-oxide

Cat. No. B8608929
M. Wt: 202.05 g/mol
InChI Key: NGISOMRMYXKGGN-UHFFFAOYSA-N
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Patent
US08877934B2

Procedure details

4-Bromo-2,6-dimethylpyridine (0.5 g, 2.69 mmol) was dissolved in DCM (10 ml), cooled to 0° C. and combined with a solution of m-chloroperbenzoic acid in DCM (75%, 0.928 g, 4.03 mmol in 5 ml). The resulting mixture was stirred at 0° C. for 15 minutes and for 5 hours at room temperature. The mixture was washed with saturated sodium bicarbonate solution, the phases were separated with a phase separator, the organic phase was evaporated under reduced pressure. The residue was purified by column chromatography (silica, gradient of 0.5 to 10% methanol in DCM). 475 of a yellow solid was obtained (2.35 mmol, 88%). MS (ESI) m/z=204.0 [M+1]+.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([CH3:8])[N:5]=[C:4]([CH3:9])[CH:3]=1.ClC1C=CC=C(C(OO)=[O:18])C=1>C(Cl)Cl>[Br:1][C:2]1[CH:7]=[C:6]([CH3:8])[N+:5]([O-:18])=[C:4]([CH3:9])[CH:3]=1

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
BrC1=CC(=NC(=C1)C)C
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 0° C. for 15 minutes and for 5 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The mixture was washed with saturated sodium bicarbonate solution
CUSTOM
Type
CUSTOM
Details
the phases were separated with a phase separator
CUSTOM
Type
CUSTOM
Details
the organic phase was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (silica, gradient of 0.5 to 10% methanol in DCM)
CUSTOM
Type
CUSTOM
Details
475 of a yellow solid was obtained (2.35 mmol, 88%)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
BrC1=CC(=[N+](C(=C1)C)[O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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